molecular formula C11H10N2O2 B11896372 Methyl 4-(pyridin-3-yl)-1H-pyrrole-3-carboxylate CAS No. 188524-69-8

Methyl 4-(pyridin-3-yl)-1H-pyrrole-3-carboxylate

Cat. No.: B11896372
CAS No.: 188524-69-8
M. Wt: 202.21 g/mol
InChI Key: ZQJRNGWLULGDPQ-UHFFFAOYSA-N
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Description

Methyl 4-(pyridin-3-yl)-1H-pyrrole-3-carboxylate is a heterocyclic compound that features both pyridine and pyrrole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(pyridin-3-yl)-1H-pyrrole-3-carboxylate typically involves the condensation of pyridine derivatives with pyrrole carboxylates. One common method includes the reaction of 3-pyridinecarboxaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization and esterification to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(pyridin-3-yl)-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole and pyridine carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the ester group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products:

    Oxidation: Pyridine-3-carboxylic acid and pyrrole-3-carboxylic acid.

    Reduction: Methyl 4-(pyridin-3-yl)-1H-pyrrole-3-methanol.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Methyl 4-(pyridin-3-yl)-1H-pyrrole-3-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(pyridin-3-yl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds and π-π interactions with target molecules, influencing their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains .

Comparison with Similar Compounds

  • Methyl 4-(pyridin-2-yl)-1H-pyrrole-3-carboxylate
  • Methyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate
  • Ethyl 4-(pyridin-3-yl)-1H-pyrrole-3-carboxylate

Comparison: Methyl 4-(pyridin-3-yl)-1H-pyrrole-3-carboxylate is unique due to the position of the pyridine ring, which influences its chemical reactivity and biological activity. Compared to its isomers, this compound may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable tool in drug discovery and materials science .

Biological Activity

Methyl 4-(pyridin-3-yl)-1H-pyrrole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antibacterial, antifungal, and anticancer activities, supported by case studies and data tables.

Structural Overview

This compound belongs to the pyrrole family, characterized by a five-membered ring containing nitrogen atoms. The presence of the pyridine moiety enhances its pharmacological profile, making it a candidate for various therapeutic applications.

Antimicrobial Activity

Recent studies have shown that derivatives of pyrrole compounds exhibit notable antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of this compound

PathogenZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1512.5
Escherichia coli1025
Candida albicans1220

The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. The mechanism of action is believed to involve disruption of microbial cell membranes, although further studies are needed to elucidate the precise pathways involved .

Anticancer Activity

The anticancer potential of this compound has also been explored. Research indicates that this compound can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation.

Case Study: Inhibition of Cancer Cell Proliferation

In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound significantly inhibited cell growth. The IC50 values for HeLa and MCF-7 cells were reported at approximately 15 µM and 20 µM, respectively. The compound's ability to modulate signaling pathways associated with cell survival and apoptosis was highlighted as a key factor in its anticancer activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications at various positions on the pyrrole ring can enhance potency and selectivity.

Table 2: SAR Analysis of Pyrrole Derivatives

Substituent PositionSubstituent TypeEffect on Activity
2MethylIncreased antibacterial activity
4HydroxyEnhanced anticancer properties
5MethoxyImproved solubility

These modifications suggest that careful tuning of substituents can lead to compounds with improved pharmacological profiles .

Properties

CAS No.

188524-69-8

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

methyl 4-pyridin-3-yl-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C11H10N2O2/c1-15-11(14)10-7-13-6-9(10)8-3-2-4-12-5-8/h2-7,13H,1H3

InChI Key

ZQJRNGWLULGDPQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CNC=C1C2=CN=CC=C2

Origin of Product

United States

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